molecular formula C5H4N4S B1588073 7H-Purine-8-thiol CAS No. 583-40-4

7H-Purine-8-thiol

Cat. No.: B1588073
CAS No.: 583-40-4
M. Wt: 152.18 g/mol
InChI Key: VABISHCLVYMGAU-UHFFFAOYSA-N
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Description

7H-Purine-8-thiol is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of a thiol group (-SH) to the purine structure imparts unique chemical properties, making this compound an interesting compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-8-thiol can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions or catalytic processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 7H-Purine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Disulfides: Formed through oxidation of the thiol group.

    Thioethers: Result from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 7H-Purine-8-thiol involves its interaction with various molecular targets and pathways:

    Kinase Inhibition: Purine analogues, including this compound, can inhibit protein kinases, which are enzymes that regulate key cellular functions.

    Enzyme Inhibition: The thiol group can interact with enzyme active sites, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Uniqueness: 7H-Purine-8-thiol is unique due to its specific substitution pattern and the presence of the thiol group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other purine derivatives.

Properties

IUPAC Name

7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABISHCLVYMGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401387
Record name 8-Mercaptopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-40-4
Record name Purine-8-thiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Mercaptopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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